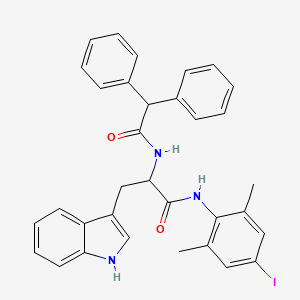![molecular formula C29H25FN2O2S B11528586 N-[(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-(naphthalen-2-yl)-1,3-thiazol-2(3H)-ylidene]-4-fluoroaniline](/img/structure/B11528586.png)
N-[(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-(naphthalen-2-yl)-1,3-thiazol-2(3H)-ylidene]-4-fluoroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2Z)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-N-(4-FLUOROPHENYL)-4-(NAPHTHALEN-2-YL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE is a complex organic molecule characterized by its unique structure, which includes a thiazole ring, a naphthalene moiety, and various substituted phenyl groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-N-(4-FLUOROPHENYL)-4-(NAPHTHALEN-2-YL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE typically involves multi-step organic reactions The process begins with the preparation of the thiazole ring, which can be synthesized through the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-N-(4-FLUOROPHENYL)-4-(NAPHTHALEN-2-YL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
(2Z)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-N-(4-FLUOROPHENYL)-4-(NAPHTHALEN-2-YL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which (2Z)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-N-(4-FLUOROPHENYL)-4-(NAPHTHALEN-2-YL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of various biochemical pathways. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-N-(4-CHLOROPHENYL)-4-(NAPHTHALEN-2-YL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE
- (2Z)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-N-(4-METHOXYPHENYL)-4-(NAPHTHALEN-2-YL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE
Uniqueness
The uniqueness of (2Z)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-N-(4-FLUOROPHENYL)-4-(NAPHTHALEN-2-YL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs. The presence of the fluorophenyl group, for instance, may enhance its binding affinity to certain targets or alter its pharmacokinetic profile.
Properties
Molecular Formula |
C29H25FN2O2S |
|---|---|
Molecular Weight |
484.6 g/mol |
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-fluorophenyl)-4-naphthalen-2-yl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C29H25FN2O2S/c1-33-27-14-7-20(17-28(27)34-2)15-16-32-26(23-9-8-21-5-3-4-6-22(21)18-23)19-35-29(32)31-25-12-10-24(30)11-13-25/h3-14,17-19H,15-16H2,1-2H3 |
InChI Key |
RSFYDNFPEIHTCZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=CSC2=NC3=CC=C(C=C3)F)C4=CC5=CC=CC=C5C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(2Z)-2-(2,6-dichloro-3-nitrobenzylidene)hydrazinyl]-N'-(4-fluorophenyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B11528509.png)
![N-(4-chlorophenyl)-5-{[(4-methylphenyl)carbonyl]amino}-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B11528515.png)
![7-amino-5-(4-fluorophenyl)-2,4-dihydroxy-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B11528524.png)
![2-[(6-{[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B11528532.png)


![5-{5-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]furan-2-yl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11528546.png)
![(2Z,5E)-5-(3-bromo-4-hydroxybenzylidene)-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11528558.png)
![N-[2-(Cyclopropylcarbonyl)-1-benzofuran-3-yl]-2-(phenylsulfanyl)acetamide](/img/structure/B11528569.png)
![ethyl (2E)-7-methyl-2-[(2-methyl-1H-indol-3-yl)methylidene]-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11528578.png)
![5-(2,5-dichlorophenyl)-N-{2-[3-(trifluoromethyl)phenyl]-2H-benzotriazol-5-yl}furan-2-carboxamide](/img/structure/B11528579.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N'-[(E)-(3-methylphenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11528601.png)

![1-Benzyl-4-{[4-(4-nitrophenoxy)phenyl]sulfonyl}piperazine](/img/structure/B11528610.png)
